molecular formula C25H22N2O8S B8114091 DBCO-C6-SulfoNHS ester

DBCO-C6-SulfoNHS ester

Cat. No.: B8114091
M. Wt: 510.5 g/mol
InChI Key: MYURKGWESBEECH-UHFFFAOYSA-N
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Description

DBCO-C6-SulfoNHS Ester is a heterobifunctional reagent that combines a dibenzocyclooctyne (DBCO) group with a sulfonated N-hydroxysuccinimide (NHS) ester via a six-carbon (C6) spacer arm . The DBCO group enables strain-promoted azide-alkyne cycloaddition (SPAAC), facilitating fast, efficient, and copper-free click chemistry with azide-containing molecules . Simultaneously, the sulfo-NHS ester group reacts specifically with primary amines (e.g., on lysine residues) in biomolecules to form stable amide bonds . A key differentiator of this compound is its sulfonated structure, which confers superior water solubility, making it especially ideal for conjugating sensitive biomolecules directly in physiological buffers without requiring organic solvents . This contrasts with non-sulfonated analogs like DBCO-C6-NHS ester, which are only suitable for organic media due to poor aqueous solubility . The incorporated C6 spacer arm provides flexibility, reduces steric hindrance, and improves the efficiency and stability of the resulting conjugates . This reagent is particularly valuable for labeling proteins and antibodies , developing probes for diagnostics , and constructing antibody-drug conjugates (ADCs) . It is also used for the post-synthesis modification of oligonucleotides . The product is offered with a purity of ≥95% and should be stored desiccated at -20°C . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O8S/c28-22(11-5-6-12-24(30)35-27-23(29)15-21(25(27)31)36(32,33)34)26-16-19-9-2-1-7-17(19)13-14-18-8-3-4-10-20(18)26/h1-4,7-10,21H,5-6,11-12,15-16H2,(H,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYURKGWESBEECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group of DBCO-C6-COOH for reaction with Sulfo-NHS. This approach, adapted from analogous NHS ester syntheses, proceeds in polar aprotic solvents such as dimethylacetamide (DMA) or dimethylformamide (DMF). Typical conditions include:

  • Molar ratio : 1.2 equivalents of EDC and Sulfo-NHS relative to DBCO-C6-COOH

  • Solvent : Anhydrous DMA or DMF to minimize hydrolysis

  • Reaction time : 4–6 hours at room temperature under inert atmosphere

The C6 spacer, synthesized via hexanoic acid derivatization, mitigates steric hindrance between the DBCO and Sulfo-NHS groups, enhancing conjugation efficiency.

ParameterSpecificationReference
Coupling agentEDC hydrochloride
SolventDMA, DMF
Temperature20–25°C
Yield (crude)60–75%

Post-Synthetic Sulfonation

An alternative route modifies pre-formed DBCO-C6-NHS ester with sulfonic acid groups to improve aqueous solubility. This method, though less common, involves treating the NHS ester with sulfonating agents like chlorosulfonic acid in dichloromethane. However, this approach risks side reactions at the DBCO core and is generally superseded by direct Sulfo-NHS coupling.

Step-by-Step Preparation Protocol

Reagent Preparation

  • DBCO-C6-COOH synthesis :

    • React DBCO-amine with ε-hexanoic acid N-hydroxysuccinimide ester (NHS-hexanoate) in dichloromethane.

    • Purify via silica gel chromatography (eluent: 70% ethyl acetate/hexane).

  • Sulfo-NHS activation :

    • Dissolve DBCO-C6-COOH (1 mmol) in anhydrous DMA (10 mL).

    • Add EDC hydrochloride (1.2 mmol) and Sulfo-NHS (1.5 mmol).

    • Stir under argon for 6 hours.

Purification

  • Precipitation : Quench the reaction with ice-cold diethyl ether, collect precipitate via centrifugation.

  • Chromatography : Further purify by reverse-phase HPLC (C18 column, gradient: 10–90% acetonitrile/0.1% TFA).

  • Lyophilization : Dissolve purified product in deionized water and lyophilize to a white crystalline solid.

Purification StepEfficiency (%)Purity (%)Reference
Ether precipitation6080
Reverse-phase HPLC85>95

Optimization of Reaction Conditions

Solvent Selection

The choice of solvent critically impacts coupling efficiency:

  • DMA/DMF : Maximize solubility of DBCO-C6-COOH and Sulfo-NHS but require anhydrous conditions.

  • Aqueous buffers : Feasible for final conjugation steps but incompatible with EDC-mediated activation due to rapid hydrolysis.

Temperature and Time

  • Room temperature (20–25°C) : Optimal for balancing reaction rate and byproduct formation.

  • Extended incubation (>6 hours) : Increases yield marginally but risks DBCO degradation.

Stoichiometric Considerations

A 20–50% molar excess of Sulfo-NHS relative to DBCO-C6-COOH is necessary to compensate for EDC hydrolysis byproducts.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (DMSO-d6): δ 7.8–7.2 (m, 8H, DBCO aromatics), 2.8 (t, 2H, NHS ester), 1.4–1.2 (m, 6H, C6 spacer).

  • Mass spectrometry : ESI-MS m/z 532.5 [M–Na]⁻ (calculated for C25H21N2O8S⁻).

Purity Assessment

  • HPLC : Retention time 12.3 min (C18 column, 1 mL/min, 60% acetonitrile).

  • UV-Vis : λmax 309 nm (DBCO absorbance).

Characterization MethodKey MetricSpecificationReference
¹H NMRAromatic protons7.2–7.8 ppm
ESI-MSMolecular ion532.5 m/z
HPLCPurity>95%

Applications in Biomedical Research

This compound enables diverse applications:

  • Antibody-drug conjugates : Conjugation of cytotoxic agents (e.g., MMAF) to monoclonal antibodies via primary amines.

  • Cell surface labeling : Selective modification of extracellular proteins in live cells using azide-functionalized probes.

  • Nanoparticle functionalization : Fabrication of ICAM-1-targeted polymeric nanoparticles for sepsis treatment.

Recent studies demonstrate its utility in in vivo imaging, where the C6 spacer reduces steric interference with target binding compared to shorter linkers .

Chemical Reactions Analysis

Types of Reactions

DBCO-C6-SulfoNHS ester primarily undergoes substitution reactions, particularly with primary amines. The NHS ester moiety reacts with amine groups to form stable amide bonds. This reaction is favored at near-neutral pH (6-9) and is typically carried out in non-amine-containing buffers to prevent side reactions.

Common Reagents and Conditions

    Reagents: Primary amines, aqueous buffers, organic solvents (DMSO, DMF)

    Conditions: Room temperature to slightly elevated temperatures, pH 6-9, non-amine-containing buffers

Major Products

The primary product of the reaction between this compound and an amine is a stable amide bond, resulting in the conjugation of the DBCO moiety to the amine-containing molecule.

Scientific Research Applications

Key Applications

  • Bioconjugation
    • DBCO-C6-SulfoNHS ester is primarily used for the covalent modification of primary amines in biomolecules such as proteins, antibodies, and oligonucleotides. The sulfo-NHS group enhances the reactivity of the ester towards amines, facilitating efficient conjugation under physiological conditions.
    • Case Study : In one study, researchers utilized this compound to label antibodies for imaging applications. The resulting conjugates demonstrated high specificity and stability, making them suitable for in vivo studies .
  • Click Chemistry
    • The DBCO moiety allows for copper-free click reactions with azide-containing compounds. This feature is advantageous for bioconjugation since it avoids the potential cytotoxicity associated with copper catalysts.
    • Case Study : A study highlighted the use of this compound in synthesizing complex glycoproteins by coupling azide-modified sugars to proteins. The reaction proceeded efficiently in aqueous buffers, demonstrating the versatility of this reagent in glycosylation processes .
  • Labeling of Cell Surface Proteins
    • This compound is particularly effective for labeling cell surface proteins due to its water solubility and membrane impermeability. It enables the study of protein interactions and dynamics in live cells.
    • Case Study : Researchers labeled cell surface receptors with this compound to investigate receptor-ligand interactions using fluorescence microscopy. The results provided insights into receptor clustering and signaling pathways .
  • Oligonucleotide Modification
    • This compound is also used to modify oligonucleotides for applications in diagnostics and therapeutics. It allows for the incorporation of azide groups into oligonucleotides, facilitating subsequent conjugation reactions.
    • Case Study : In a therapeutic context, oligonucleotides modified with DBCO were conjugated to drug molecules, enhancing their delivery efficiency to target cells .

Comparative Analysis of Related Compounds

CompoundFunctionalitySolubilityApplications
This compoundBioconjugation via primary aminesWater, DMSOProtein labeling, oligonucleotide modification
DBCO-NHS EsterBioconjugation; less solubleOrganic solventsGeneral bioconjugation
DBCO-Sulfo-NHS EsterWater-soluble bioconjugationWaterAntibody labeling

Mechanism of Action

The mechanism of action of DBCO-C6-SulfoNHS ester involves the formation of a stable amide bond through the reaction of the NHS ester moiety with primary amines. The DBCO moiety then participates in copper-free click reactions with azide groups, forming a stable triazole linkage. This mechanism is highly efficient and specific, making it ideal for bioconjugation applications.

Comparison with Similar Compounds

Key Insights:

Solubility: DBCO-C6-NHS and DBCO-NHS are restricted to organic media, whereas DBCO-Sulfo-NHS and PEGylated variants (e.g., DBCO-PEG4-NHS) are water-soluble . The C6 spacer enhances organic solubility and conjugate stability compared to non-spacer analogs like DBCO-NHS .

Reactivity :

  • DBCO-Sulfo-NHS is preferred for labeling hydrophilic biomolecules (e.g., antibodies) in physiological buffers, while DBCO-C6-NHS is optimal for hydrophobic substrates .
  • PEG spacers (e.g., PEG4, PEG13) improve water solubility and flexibility, enabling conjugations in mixed solvents .

Applications :

  • DBCO-Maleimide targets thiols (e.g., cysteine residues), offering orthogonal conjugation strategies compared to amine-reactive NHS esters .
  • Fluorescein-DBCO integrates fluorescence directly, bypassing secondary labeling steps required for DBCO-C6-NHS .

Performance in Research Settings

Table 2: Reaction Efficiency and Stability

Compound Reaction Time (h) pH Range Stability of Conjugates Reference
DBCO-C6-NHS Ester 2–24 (37–50°C) 7–9 High (organic media)
DBCO-Sulfo-NHS Ester 1–2 (RT) 7–9 Moderate (aqueous)
DBCO-PEG4-NHS Ester 1–2 (RT) 7–9 High (aqueous/organic)

Findings:

  • DBCO-C6-NHS requires elevated temperatures (37–50°C) for efficient coupling to peptides, with extended reaction times for N-terminal amines .
  • DBCO-Sulfo-NHS achieves faster conjugations in water but may exhibit lower stability due to hydrolysis of the sulfo-NHS group .
  • PEGylated derivatives (e.g., DBCO-PEG4-NHS) balance speed and stability, making them versatile for diverse bioconjugation workflows .

Biological Activity

DBCO-C6-SulfoNHS ester is a versatile compound utilized in bioconjugation, particularly for labeling proteins and other biomolecules. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by data tables and relevant case studies.

This compound is characterized by its unique structure, which includes a dibenzocyclooctyne (DBCO) moiety and a sulfonated N-hydroxysuccinimide (NHS) ester. This configuration allows for efficient conjugation with primary amines present in biomolecules.

PropertyValue
Molecular FormulaC25H22N2O5
Molecular Weight430.45 g/mol
CAS Number1384870-47-6
SolubilityWater, DMSO, DMF
Purity>95% (HPLC)
AppearanceWhite to slightly grey crystalline
Storage Conditions-20°C, desiccate

Target of Action : this compound primarily targets primary amines found on biomolecules, such as the side chains of lysine residues in proteins.

Mode of Action : The NHS ester reacts with primary amines to form stable amide bonds. The DBCO group facilitates copper-free click chemistry through strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for the conjugation of azide-containing molecules without the need for a copper catalyst .

Biological Activity

This compound exhibits significant biological activity through its ability to modify biomolecules, influencing cellular processes and interactions. Its water solubility makes it particularly useful for applications in aqueous environments where organic solvents are unsuitable.

Cellular Effects

  • Modification of Proteins : this compound is utilized to label antibodies and proteins efficiently, enhancing their functionality in various assays.
  • Impact on Cell Signaling : By modifying cell surface receptors, it can influence signaling pathways and gene expression.
  • Bioconjugation Applications : It is employed in drug delivery systems and diagnostic tools due to its stability and reactivity with biomolecules .

Case Studies

  • Labeling Antibodies : A study demonstrated the successful labeling of antibodies using this compound, resulting in enhanced detection capabilities in immunoassays.
  • Drug Delivery Systems : Research indicated that conjugating drugs with this compound improved targeting efficiency and reduced off-target effects in cellular models.
  • Diagnostic Applications : The compound has been used to develop assays that require precise labeling of proteins for enhanced sensitivity and specificity.

Comparison with Similar Compounds

This compound is often compared with other similar compounds in terms of solubility and reactivity:

CompoundSolubilityUnique Feature
DBCO-NHS EsterOrganic solventsLacks extended spacer arm
DBCO-Sulfo-NHS EsterWater-solubleEnhanced solubility due to sulfonate group
DBCO-PEG-NHS EsterWater-solubleContains PEG linker for improved biocompatibility

Research Applications

This compound finds extensive applications across various fields:

  • Chemistry : In the synthesis of complex molecules via click chemistry.
  • Biology : For labeling proteins, peptides, and nucleic acids.
  • Medicine : In developing targeted drug delivery systems and diagnostic tools.
  • Industry : Applied in producing bioconjugates for various applications .

Q & A

Q. What is the structural significance of the C6 spacer in DBCO-C6-SulfoNHS ester, and how does it influence solubility and conjugation efficiency?

The C6 spacer (a 6-carbon chain) enhances solubility in organic solvents such as dichloromethane, chloroform, and THF by reducing steric hindrance and improving molecular flexibility. This design increases derivatization efficiency and conjugate stability compared to shorter spacers . For example, the extended spacer allows better accessibility of the DBCO group for strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry.

Q. How does the NHS ester moiety in this compound facilitate amine coupling, and under what conditions is this reaction most effective?

The NHS ester reacts with primary amines (e.g., lysine residues) in neutral to weakly basic conditions (pH 7–9) to form stable amide bonds. Optimal reactivity occurs in organic solvents like DMF or DMSO, where the compound is fully solubilized. Reaction efficiency drops in aqueous media due to hydrolysis of the NHS ester .

Q. Why is this compound preferred for copper-free click chemistry in biological systems?

The DBCO group enables SPAAC reactions with azides without toxic copper catalysts, preserving protein integrity and cellular viability. This is critical for live-cell labeling applications, where copper-induced cytotoxicity would compromise experimental outcomes .

Q. What storage conditions are required to maintain the stability of this compound?

The compound must be stored at -20°C in anhydrous, light-protected conditions to prevent hydrolysis of the NHS ester and oxidation of the DBCO group. Repeated freeze-thaw cycles should be avoided, as they accelerate degradation .

Q. What are the primary applications of this compound in biochemical research?

It is widely used for:

  • Labeling cell surface receptors via amine-containing antibodies or ligands .
  • Functionalizing nanoparticles or polymers in organic solvents .
  • Preparing stable conjugates for structural studies of proteins or peptides .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize conjugation efficiency between this compound and amine-containing biomolecules?

  • Solvent selection: Use anhydrous DMSO or DMF to dissolve the reagent, followed by dilution in a compatible organic-aqueous buffer (e.g., PBS with 10% DMSO).
  • Molar ratio: A 5–10× molar excess of this compound over the target amine ensures complete labeling while minimizing side reactions.
  • Quenching: Add 1 M Tris-HCl (pH 8.0) post-reaction to terminate unreacted NHS esters .

Q. What experimental strategies mitigate competing hydrolysis of the NHS ester during conjugation in aqueous-organic mixed systems?

  • Conduct reactions at 4°C to slow hydrolysis.
  • Use freshly prepared reagent solutions.
  • Employ desalting columns (e.g., PD-10) to rapidly remove hydrolyzed byproducts .

Q. How does the C6 spacer compare to PEG-based linkers in terms of conjugate stability and steric effects?

The C6 spacer provides rigidity and hydrophobicity, which may enhance conjugate stability in lipid-rich environments (e.g., cell membranes). In contrast, PEG linkers increase hydrophilicity and flexibility, reducing steric hindrance in aqueous systems. Choice depends on the target application: C6 for organic-phase stability, PEG for aqueous biocompatibility .

Q. How should researchers address contradictions in reported conjugation efficiencies between this compound and other DBCO-NHS variants?

  • Solubility mismatch: Ensure the reagent is fully dissolved in organic solvents before adding to aqueous solutions.
  • Amine accessibility: Pre-treat proteins with denaturants (e.g., urea) to expose buried lysine residues.
  • Validation: Use MALDI-TOF or SDS-PAGE to confirm labeling efficiency and rule out side reactions .

Q. What methodologies are recommended for tracking this compound-labeled biomolecules in live-cell imaging experiments?

  • Pair DBCO-conjugated ligands with azide-modified fluorophores (e.g., Cy3-azide) for SPAAC-based labeling.
  • Use confocal microscopy with time-lapse imaging to monitor real-time receptor internalization.
  • Include controls (e.g., non-DBCO-labeled ligands) to validate specificity .

Q. How can researchers troubleshoot low yields in this compound-mediated protein conjugations?

  • Purity check: Verify reagent purity (>95%) via HPLC or NMR.
  • Buffer compatibility: Avoid amine-containing buffers (e.g., Tris) during reactions.
  • Post-conjugation purification: Use size-exclusion chromatography or dialysis to remove unreacted reagent .

Q. What are the implications of the compound’s instability in aqueous media for long-term experiments?

Hydrolysis of the NHS ester in water limits its use to short-term labeling (<2 hours). For prolonged experiments, pre-conjugate the reagent with the target molecule in organic solvent, then transfer to aqueous media for downstream applications .

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